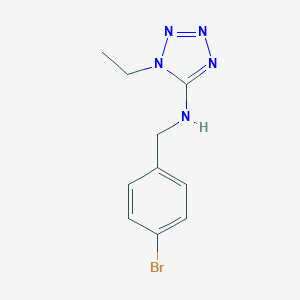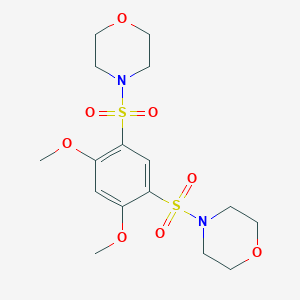![molecular formula C13H10ClNO3 B275746 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)
1-Chloro-3-[(4-nitrophenoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-[(4-nitrophenoxy)methyl]benzene is a chemical compound that is widely used in scientific research. It is a white to yellow crystalline powder with a molecular formula of C13H10ClNO3. This compound is also known as NPC-1161B, and it is used in various research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene is not well understood. However, it is believed to act as a nucleophile in various reactions. It is also believed to be involved in the formation of covalent bonds with certain proteins, which may explain its biological activity.
Biochemical and Physiological Effects:
1-Chloro-3-[(4-nitrophenoxy)methyl]benzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in various physiological effects. It has also been shown to have anti-inflammatory and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene in lab experiments is its unique properties. It is a versatile reagent that can be used in various reactions. It is also relatively easy to synthesize, which makes it a cost-effective option for many researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Zukünftige Richtungen
There are many future directions for the use of 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene in scientific research. One potential direction is the development of new drugs based on this compound. It has been shown to have various biological activities, which make it a promising candidate for drug development. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how this compound interacts with proteins and other molecules. Finally, this compound could be used in the development of new synthetic methods for the preparation of organic compounds.
Synthesemethoden
The synthesis of 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene involves several steps. The first step is the preparation of 4-nitrophenol, which is then reacted with formaldehyde to form 4-nitrobenzyl alcohol. The next step involves the reaction of 4-nitrobenzyl alcohol with chloromethyl chloroformate to form 1-chloro-3-[(4-nitrophenoxy)methyl]benzene. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-[(4-nitrophenoxy)methyl]benzene is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other compounds, such as NPC-1161A, which is a potent inhibitor of the enzyme acetylcholinesterase. This compound is also used in the development of new drugs and in the study of various biochemical processes.
Eigenschaften
Molekularformel |
C13H10ClNO3 |
|---|---|
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
1-chloro-3-[(4-nitrophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H10ClNO3/c14-11-3-1-2-10(8-11)9-18-13-6-4-12(5-7-13)15(16)17/h1-8H,9H2 |
InChI-Schlüssel |
DXLUEKWTNGVEIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)



![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)

![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)


![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)